Bromo-PEG3-azide is a PEG derivative containing a bromide group and a terminal azide. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage.
Compound Description: This compound is a triethylene glycol diamine, containing a PEG3 linker. It is used as a building block in the synthesis of star polymers. []
Relevance: This compound highlights the use of PEG3 linkers in similar synthetic applications as Bromo-PEG3-azide, specifically in polymer chemistry. While Bromo-PEG3-azide features bromine and azide functionalities for "click" reactions, this compound demonstrates the versatility of PEG3 in constructing diverse molecular architectures. []
Compound Description: These compounds serve as cores for the synthesis of 3- and 4-arm star polymers, respectively. They contain either three or four propiolate (acetylenecarboxylate) ester groups, which allow for further functionalization. []
Relevance: These cores highlight the use of the azide-alkyne click reaction in similar synthetic applications as Bromo-PEG3-azide, specifically in the preparation of star polymers. [] Bromo-PEG3-azide, with its terminal azide, could potentially be employed as one of the arms reacting with these cores to create star polymers.
Azide End-Functionalized PEG (PEG-N3)
Compound Description: PEG-N3 represents polyethylene glycol chains terminated with an azide group. It is employed in metal-free azide-alkyne click reactions for the synthesis of star polymers. []
Relevance: PEG-N3 shares a critical structural feature with Bromo-PEG3-azide: the terminal azide group. [] This similarity underscores the importance of azide functionality in both compounds for "click" chemistry applications. While Bromo-PEG3-azide incorporates bromine for additional reactivity, both compounds showcase the versatility of azide-terminated PEGs in polymer synthesis.
Bromo(phosphoryl)ethyne
Compound Description: This compound acts as a bromoethyne equivalent in copper-catalyzed azide-alkyne cycloadditions (CuAACs), enabling the regioselective synthesis of 4-bromotriazoles and 5-bromo-4-phosphoryltriazoles. []
Relevance: This compound, like Bromo-PEG3-azide, utilizes a bromine substituent to influence the regioselectivity of CuAAC reactions. [] This highlights the comparable synthetic strategies employed in utilizing these compounds, although Bromo-PEG3-azide leverages a PEG linker for different applications.
5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one
Compound Description: This compound is a precursor for the synthesis of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles. Its bromine atom is substituted by an azide group, followed by an azide–alkyne cycloaddition reaction to form the desired triazole structure. []
Relevance: Similar to Bromo-PEG3-azide, this compound utilizes a bromine substituent for further functionalization via nucleophilic substitution with an azide group. [] This emphasizes the common synthetic strategy of using bromine as a leaving group to introduce azide functionality, even though the core structures and applications of these compounds differ.
Relevance: While both PBiB and Bromo-PEG3-azide contain bromine, their primary functions differ. PBiB acts as an ATRP initiator, while Bromo-PEG3-azide is likely used for its "clickable" azide group in polymer modification. [] Nevertheless, this comparison highlights the versatility of bromine in various polymer chemistry applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Brexpiprazole is a serotonin (5-HT) and dopamine receptor modulator that has high affinity (Ki = <1 nM) for 5-HT1A and 5-HT2A serotonin, dopamine D2L, and α1B-, and α2C-adrenergic receptors in CHO cell membranes expressing the human receptors. It acts as a partial agonist of 5-HT1A, D2L, and D3 receptors (EC50s = 0.49, 4.0, and 2.8 nM, respectively) and an antagonist of 5-HT2A, 5-HT2B, as well as α1B- and α2C-adrenergic receptors (IC50s = 6.5, 14, 0.66, and 63 nM, respectively) in vitro. In vivo, brexpiprazole dose-dependently reduces conditioned avoidance response (CAR) time, inhibits locomoter hyperactivity induced by apomorphine and amphetamine, and reverses cognitive defects induced by subchronic PCP administration in rats. It also reduces apomorphine-induced eye blinking in cynomolgus monkeys. Formulations containing brexpiprazole have been used in the treatment of schizophrenia and major depressive disorder. Brexpiprazole is an atypical antipsychotic used in the treatment of schizophrenia and major depressive disorders. Brexpiprazole has been associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute liver injury. Brexpiprazole is a N-arylpiperazine. Brexpiprazole is a novel D2 dopamine and serotonin 1A partial agonist, called serotonin-dopamine activity modulator (SDAM), and a potent antagonist of serotonin 2A receptors, noradrenergic alpha 1B and 2C receptors. Brexpiprazole is approved for the treatment of schizophrenia, and as an adjunctive treatment for major depressive disorder (MDD). Although it failed Phase II clinical trials for ADHD, it has been designed to provide improved efficacy and tolerability (e.g., less akathisia, restlessness and/or insomnia) over established adjunctive treatments for major depressive disorder (MDD).
Brilacidin, also known as PMX30063, is an arylamide foldamer designed to replicate the amphiphilic properties of antimicrobial peptides while solving the problems encountered by peptide-based antimicrobials. Brilacidin, a broad-spectrum antibiotic, has potent Gram positive activity and Gram negative coverage, and is highly effective in treating the 'superbug' methicillin-resistant Staphylococcus aureus (MRSA). Brilacidin has low cytotoxicity against mammalian cells selectively targeting bacteria, directly and rapidly disrupting their membranes, resulting in the bacteria's death. Due to this unique mechanism of action (mimicking the host's natural immune response, proven to be successful in fighting off infections over millions of years of evolution), bacterial antibiotic resistance is less likely to develop.
AP26113 is an orally bioavailable inhibitor of anaplastic lymphoma kinase (ALK; IC50 < 100 nM in Ba/F3 cells). It is a pan-ALK inhibitor that also inhibits several ALK mutants that confer resistance to other ALK inhibitors, such as crizotinib, ceritinib, and CH5424802.1,2 AP26113 blocks ALK activity and reduces growth in neuroblastoma cells, mouse xenograft, and Drosophila model systems harboring constitutively active ALK variants. Brigatinib, also known as AP-26113, is an orally active, potent and selective Dual ALK/EGFR inhibitor. AP26113 binds to and inhibits ALK kinase and ALK fusion proteins as well as EGFR and mutant forms. This leads to the inhibition of ALK kinase and EGFR kinase, disrupts their signaling pathways and eventually inhibits tumor cell growth in susceptible tumor cells. In addition, AP26113 appears to overcome mutation-based resistance. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development; ALK dysregulation and gene rearrangements are associated with a series of tumors. EGFR is overexpressed in a variety of cancer cell types.
Lissamine flavine FF is an organic sodium salt having 6-amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonate as the counterion. It is used as the displacement dye in the yellowsolve I method for fibrin. It has a role as a histological dye. It contains a lissamine flavine FF(1-).
Brilliant blue FCF has been used as a test compound in validating the lowest observed adverse effect level (LOAEL) to inflict developmental toxicity upon exposure to common excipients. Brilliant Blue FCF is a colorant for foods and other substances to induce a color change. It is denoted by E number E133 and has a color index of 42090. It has the appearance of a reddish-blue powder. It is soluble i n water, and the solution has a maximum adsorption at about 628 nanometer. Brilliant Blue FCF has the capacity for inducing an allergic reaction in individuals with pre-existing moderate asthma. Brilliant blue FCF has been used as a test compound in validating the lowest observed adverse effect level (LOAEL) to inflict developmental toxicity upon exposure to common excipients.
Brimonidine is an agonist of α2-adrenergic receptors (α2-ARs; Kis = 2.7, 52, and 44 nM for α2A, α2B, and α2C-ARs, respectively, in CHO cells). It is selective for α2-ARs over α1-ARs (Ki = 1,800 nM in human brain). Brimonidine lowers intraocular pressure in DBA/2J mice, a model of glaucoma, to control levels when applied topically to the eye as a 0.1% solution. It also inhibits glutamate release, prevents upregulation of NMDA receptors containing NR1 and NR2A subunits, and protects rat retinal ganglion cells against glutamate excitotoxicity in a rat model of retinal ischemia when administered at a dose of 1 mg/kg per day. Formulations containing brimonidine have been used in the treatment of open-angle glaucoma and ocular hypertension. Brimonidine is an imidazole derivative and a selective alpha-2 adrenergic receptor agonist. Upon ocular administration, brimonidine acts on the blood vessels causing them to constrict which leads to a decrease in the production of aqueous humor. Brimonidine also enhances the uveoscleral outflow of aqueous humor. This reduces intraocular pressure. Brimonidine, also known as alphagan or bromoxidine, belongs to the class of organic compounds known as quinoxalines. Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring. Brimonidine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Brimonidine has been detected in multiple biofluids, such as urine and blood. Within the cell, brimonidine is primarily located in the cytoplasm and membrane (predicted from logP). Brimonidine is a potentially toxic compound. Brimonidine is a quinoxaline derivative, a secondary amine and a member of imidazoles. It has a role as an adrenergic agonist, an antihypertensive agent and an alpha-adrenergic agonist.